2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile

Beschreibung

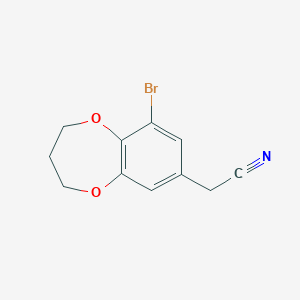

2-(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile is a brominated benzodioxepin derivative featuring a nitrile functional group at the 7-position. The benzodioxepin core consists of a seven-membered oxygen-containing heterocycle fused to a benzene ring, with bromine substitution at the 9-position. The nitrile group facilitates further chemical modifications, such as hydrolysis to carboxylic acids or reduction to amines, while the bromine atom offers a handle for cross-coupling reactions .

Eigenschaften

IUPAC Name |

2-(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-6-8(2-3-13)7-10-11(9)15-5-1-4-14-10/h6-7H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRDMAKKMXIUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)CC#N)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula: C11H10BrNO2

- Molecular Weight: 268.11 g/mol

- CAS Number: 1785410-02-7

The biological activity of this compound is believed to be influenced by its structural features, particularly the bromine atom and the nitrile group. These components may interact with various biological targets, potentially leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have suggested that compounds related to the benzodioxepin structure possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections .

Antioxidant Activity

The antioxidant capacity of related compounds has been explored, with some studies demonstrating their ability to scavenge free radicals. This suggests that this compound may also exhibit protective effects against oxidative stress .

Neuroprotective Effects

There is emerging evidence that certain benzodioxepin derivatives can modulate neuroprotective pathways. This includes potential interactions with neurotrophic factors and receptors involved in neurodegenerative diseases .

Research Findings and Case Studies

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is under investigation for its therapeutic potential , particularly in the following areas:

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of HeLa cells, with ongoing research aimed at elucidating its mechanism of action.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile | HeLa | TBD |

| Related Compound A | HeLa | 10.46 ± 0.82 |

| Related Compound B | MRC-5 | Selectivity Ratio: 17.4 |

The presence of the bromine atom enhances lipophilicity and membrane permeability, crucial for effective cellular uptake.

Antimicrobial Properties

Research has also focused on the antimicrobial efficacy of this compound. Studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell wall synthesis or interfering with DNA replication processes.

Organic Synthesis

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for various substitution reactions that can yield diverse derivatives useful in further chemical research.

Cytotoxicity Study

A study assessing the cytotoxic effects of benzodioxepin derivatives revealed that this compound effectively inhibited cell growth and induced apoptosis in HeLa cells.

Antimicrobial Efficacy

In another investigation into its antimicrobial properties, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The bromine atom's presence is critical for enhancing reactivity and binding affinity to biological targets.

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with specific biological targets. These studies suggest that it can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance mechanisms.

Vergleich Mit ähnlichen Verbindungen

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile

- Key Differences : Contains a benzoxazine core (six-membered oxygen-nitrogen heterocycle) instead of benzodioxepin.

- Physical Properties : Molecular weight 160.17 Da, melting point 63°C, classified as a hazardous substance (Japan’s toxicity category III) .

- Cost : Priced at ¥18,000 (~$120) per gram, significantly lower than brominated benzodioxepin derivatives .

(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

- Key Differences : Substitutes the nitrile group with a chiral alcohol.

- Cost : Priced at $600 per gram, reflecting the complexity of enantiomeric synthesis .

Functional Group and Reactivity Comparison

Vorbereitungsmethoden

Synthesis of 7-Bromo-2H-1,5-benzodioxepin Intermediates

The starting point involves the synthesis of 7-bromo-2H-1,5-benzodioxepin-3(4H)-one , a key intermediate obtained via chromatographic purification with yields reported up to 86% as a colorless solid.

This intermediate can be subjected to fluorination or other halogenation reactions using reagents such as (diethylamino)sulfur trifluoride, yielding halogenated benzodioxepin derivatives.

Tandem Oxidation and Iodolactonization Methodology

A novel and efficient approach to synthesize halogenated benzodioxepin derivatives, including brominated analogs, involves tandem oxidation and iodolactonization of 2-O-tethered alkenyl benzaldehydes mediated by copper(I) iodide (CuI) and tertiary butyl hydroperoxide (TBHP) in acetonitrile at elevated temperatures (around 70 °C).

This method proceeds via initial oxidation of aldehyde to acid, followed by intramolecular iodolactonization to form the benzodioxepinone ring system with halogen incorporation.

Optimization studies showed that using 6.0 equivalents of TBHP and 1.2 equivalents of CuI in acetonitrile at 70 °C for 6 hours provided the best yields (~75%).

Detailed Reaction Conditions and Yields

The following table summarizes the key reaction parameters and yields from the tandem oxidation and iodolactonization methodology relevant to benzodioxepin derivatives:

| Entry | Oxidant (equiv) | Halogen Source (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | TBHP (5.0) | CuI (1.0) | CH3CN | Room temp | No reaction | No product at room temperature |

| 2 | TBHP (5.0) | CuI (1.0) | CH3CN | 80 | 67 | Good yield |

| 3 | TBHP (6.0) | CuI (1.2) | CH3CN | 70 | 75 | Optimal conditions |

| 4 | TBHP (6.0) | CuI (1.5) | CH3CN:H2O (3:1) | 70 | 73 | Slightly lower yield |

| 5 | H2O2 (3.0) | CuI (1.2) | CH3CN | 70 | 70 | Alternative oxidant |

| 6 | TBHP (6.0) | NIS (2.0) | CH3CN | 70 | No reaction | Ineffective halogen source |

| 7 | TBHP (6.0) | NaI (2.0) | CH3CN | 70 | 35 | Low yield |

Source: Adapted from optimization studies in ACS Omega (2024)

Mechanistic Insights

The reaction mechanism involves oxidation of the aldehyde functional group to a carboxylic acid intermediate facilitated by CuI/TBHP.

Subsequent intramolecular halolactonization (iodolactonization) occurs, where the halogen source (typically iodide from CuI) reacts with the alkene moiety tethered to the aromatic ring, forming the benzodioxepinone ring system with halogen incorporated at the desired position.

This tandem process is efficient, avoiding the need for separate oxidation and halogenation steps, and is applicable to various substituted benzodioxepin derivatives.

Alternative Methods and Notes

Other classical methods for benzodioxepinone synthesis include ring closure of hydroxy acids, transition metal-catalyzed hydroacylation, and N-heterocyclic carbene catalyzed oxidative lactonization, but these are less specific for halogenated derivatives.

The bromination at the 9-position (equivalent to 7-position in some nomenclatures) can also be achieved by selective electrophilic bromination on the benzodioxepin scaffold prior to acetonitrile introduction.

Functional group transformations involving sulfonamide intermediates and condensation reactions have been reported for related benzodioxepin derivatives, indicating the synthetic versatility of this scaffold.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Synthesis of 7-bromo-benzodioxepinone | Starting materials, chromatographic purification | 86 | High purity intermediate |

| Halogenation (fluorination/bromination) | (Diethylamino)sulfur trifluoride, room temp, 22 h | 31 | Colorless oil product |

| Tandem oxidation/iodolactonization | CuI (1.2 equiv), TBHP (6 equiv), CH3CN, 70 °C, 6 h | 75 | Efficient one-pot method for halogenated lactones |

| Acetonitrile introduction (inferred) | Cyanide source, nucleophilic substitution | Not specified | Requires optimization for this compound |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves bromination and nucleophilic substitution steps. For example, bromination of the benzodioxepin precursor (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-amine) using N-bromosuccinimide (NBS) under inert conditions can introduce the bromo group at position 9 . Subsequent coupling with acetonitrile derivatives requires a base (e.g., K₂CO₃) to facilitate substitution. Reaction optimization may involve varying solvents (e.g., DMF or THF), temperature (40–80°C), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can purification challenges (e.g., byproduct separation) be addressed for this compound?

- Methodology : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is effective for isolating the target compound from brominated byproducts . Recrystallization from ethanol or acetonitrile can further enhance purity. Analytical techniques like GC-MS or NMR should confirm structural integrity, with attention to residual solvents or unreacted precursors .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound, particularly regarding regiochemistry?

- Methodology : High-resolution NMR (¹H, ¹³C, and 2D COSY/HMBC) is critical. For example, the coupling patterns of protons on the benzodioxepin ring and the acetonitrile moiety can confirm substitution positions . X-ray crystallography provides definitive proof of regiochemistry but requires high-purity crystals grown via slow evaporation in aprotic solvents . Mass spectrometry (HRMS) validates molecular weight and bromine isotope patterns .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as the electron-withdrawing effect of the bromine and nitrile groups, to predict sites for Suzuki-Miyaura or Ullmann couplings . Solvent effects (PCM model) and transition-state analysis guide experimental design for catalytic systems (e.g., Pd/C or CuI) .

Q. What strategies mitigate contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

- Methodology : Reproducibility requires strict control of compound purity (≥95% by HPLC) and assay conditions (pH, temperature). Dose-response curves (IC₅₀) should be validated across multiple replicates. If discrepancies persist, molecular docking studies (AutoDock Vina) can assess binding mode variations due to conformational flexibility in the benzodioxepin ring .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for CNS-targeting drug candidates?

- Methodology : The bromine atom offers a handle for late-stage functionalization (e.g., Suzuki couplings to introduce aryl groups), while the nitrile group can be hydrolyzed to carboxylic acids for prodrug design. In vitro blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) assess its potential for CNS applications .

Q. What safety protocols are essential for handling this compound in the laboratory?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.